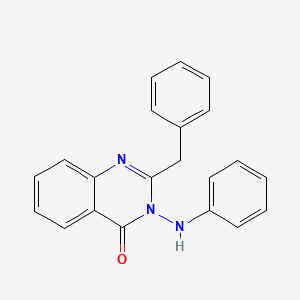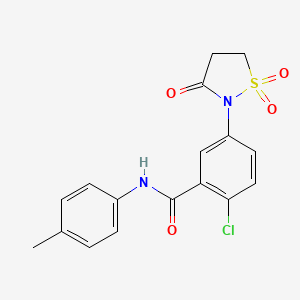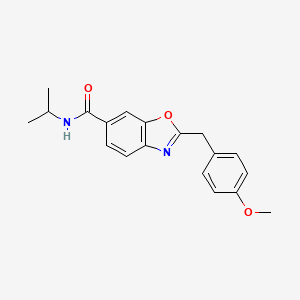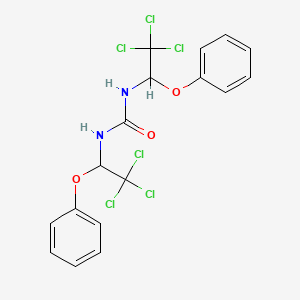![molecular formula C19H31NO B5212643 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)
1-[6-(2,5-dimethylphenoxy)hexyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2,5-dimethylphenoxy)hexyl]piperidine, also known as DMHPH, is a piperidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
1-[6-(2,5-dimethylphenoxy)hexyl]piperidine has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, as mentioned above. Additionally, 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine is that it has been shown to exhibit promising therapeutic potential, particularly in the area of pain relief and neurological disorders. However, one limitation of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on this compound.
Orientations Futures
There are several areas of future research that could be explored with regards to 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine. One area of interest is its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine, which could lead to the development of more targeted therapies. Finally, more research could be conducted to investigate the safety and efficacy of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine in human subjects.
Méthodes De Synthèse
The synthesis of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine involves the reaction of 2,5-dimethylphenol with 1-bromohexane, followed by the reaction of the resulting product with piperidine. This method has been described in detail in various scientific publications and has been shown to yield high-quality 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine.
Applications De Recherche Scientifique
1-[6-(2,5-dimethylphenoxy)hexyl]piperidine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its potential use as an analgesic, as it has been shown to exhibit pain-relieving properties in animal models. Additionally, 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[6-(2,5-dimethylphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-17-10-11-18(2)19(16-17)21-15-9-4-3-6-12-20-13-7-5-8-14-20/h10-11,16H,3-9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBFEDLMVOWHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,5-Dimethylphenoxy)hexyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212580.png)
![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5212585.png)



![N'-cyclopentyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5212633.png)

![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)

![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)
![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)

![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)